2-cyclobutyl-3-methylbutanoic acid
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Overview
Description
2-Cyclobutyl-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclobutyl group attached to the second carbon and a methyl group attached to the third carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutane with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of Grignard reagents, where cyclobutyl magnesium bromide reacts with an appropriate ester to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and oxidation reactions under controlled conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carboxylic acids and esters.
Scientific Research Applications
2-Cyclobutyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutyl and methyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methylbutanoic acid:
2-Methylbutanoic acid: Another branched-chain carboxylic acid with different substituents.
Uniqueness
2-Cyclobutyl-3-methylbutanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.
Properties
CAS No. |
1501792-45-5 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-cyclobutyl-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16O2/c1-6(2)8(9(10)11)7-4-3-5-7/h6-8H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
DSXGPENUYCWXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1CCC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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